molecular formula C11H14FNO2 B14690646 (5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate CAS No. 23723-44-6

(5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate

Cat. No.: B14690646
CAS No.: 23723-44-6
M. Wt: 211.23 g/mol
InChI Key: RNVUEHVJYAHILP-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a fluoropyridine ring and a dimethylpropanoate ester group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate typically involves the esterification of (5-fluoropyridin-3-yl)methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar esterification reactions, optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate is not well-documented. the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,2-Dimethylpropanoic acid esters

Uniqueness

(5-Fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the dimethylpropanoate ester group. This combination of structural features can result in distinct chemical and biological properties compared to other fluoropyridine derivatives .

Properties

CAS No.

23723-44-6

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)10(14)15-7-8-4-9(12)6-13-5-8/h4-6H,7H2,1-3H3

InChI Key

RNVUEHVJYAHILP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC(=CN=C1)F

Origin of Product

United States

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